6,8-dimethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide
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Overview
Description
6,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups, including a chromene core, a pyrazole ring, and a thiophene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact. The scalability of the synthesis is crucial for industrial applications, and methods such as Suzuki-Miyaura coupling are often employed due to their efficiency and versatility .
Chemical Reactions Analysis
Types of Reactions
6,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
6,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 6,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds with a chromene core, such as flavonoids, which have various biological activities.
Pyrazole Derivatives: Pyrazole-containing compounds, like celecoxib, which are used as anti-inflammatory agents.
Thiophene Derivatives: Thiophene-based compounds, such as thiophene-2-carboxylic acid, which are used in organic electronics and pharmaceuticals.
Uniqueness
6,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C20H17N3O3S/c1-12-8-13(2)19-15(9-12)16(24)10-17(26-19)20(25)22-18-5-6-21-23(18)11-14-4-3-7-27-14/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
JVHSQEYIWQZFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=CS4)C |
Origin of Product |
United States |
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